Enhanced Reactivity in Cross-Coupling: Iodo vs. Bromo/Chloro Leaving Group Capability
The iodine atom at position 5 of 5-iodo-2-methylbenzo[d]thiazol-6-amine is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. This is due to the lower carbon-iodine bond dissociation energy (approximately 53 kcal/mol) versus carbon-bromine (approx. 68 kcal/mol) and carbon-chlorine (approx. 81 kcal/mol) [1]. This inherent reactivity translates to higher yields and milder reaction conditions in Suzuki-Miyaura couplings. Specifically, the use of iodoarenes typically results in 15-30% higher isolated yields than the corresponding bromoarenes under identical conditions, and enables coupling with deactivated or sterically hindered boronic acids where bromo analogs fail entirely [2].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | ~53 kcal/mol (C-I bond) |
| Comparator Or Baseline | C-Br bond: ~68 kcal/mol; C-Cl bond: ~81 kcal/mol |
| Quantified Difference | C-I bond is 15 kcal/mol weaker than C-Br, 28 kcal/mol weaker than C-Cl |
| Conditions | Standard bond dissociation energy values in organic chemistry [1] |
Why This Matters
Lower BDE enables faster oxidative addition with palladium catalysts, allowing for more efficient cross-coupling reactions and access to a wider substrate scope, which is critical for library synthesis and late-stage functionalization in drug discovery.
- [1] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Section 5: Carbon-Halogen Bonds). View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. https://doi.org/10.1021/cr00039a007 View Source
